(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1797093-18-5
VCID: VC5512154
InChI: InChI=1S/C24H26FN3O2/c1-27-23(15-22(26-27)18-7-5-8-21(14-18)30-2)24(29)28-13-4-3-6-19(16-28)17-9-11-20(25)12-10-17/h5,7-12,14-15,19H,3-4,6,13,16H2,1-2H3
SMILES: CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Molecular Formula: C24H26FN3O2
Molecular Weight: 407.489

(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

CAS No.: 1797093-18-5

Cat. No.: VC5512154

Molecular Formula: C24H26FN3O2

Molecular Weight: 407.489

* For research use only. Not for human or veterinary use.

(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone - 1797093-18-5

Specification

CAS No. 1797093-18-5
Molecular Formula C24H26FN3O2
Molecular Weight 407.489
IUPAC Name [3-(4-fluorophenyl)azepan-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Standard InChI InChI=1S/C24H26FN3O2/c1-27-23(15-22(26-27)18-7-5-8-21(14-18)30-2)24(29)28-13-4-3-6-19(16-28)17-9-11-20(25)12-10-17/h5,7-12,14-15,19H,3-4,6,13,16H2,1-2H3
Standard InChI Key RRTPFWMHUCNYNQ-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a central methanone group bridging two heterocyclic systems:

  • Azepane ring: A seven-membered saturated ring substituted at position 3 with a 4-fluorophenyl group.

  • Pyrazole ring: A five-membered aromatic ring substituted at position 3 with a 3-methoxyphenyl group and at position 1 with a methyl group.

The IUPAC name reflects this topology: (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone.

Comparative Bond Geometry

Based on density functional theory (DFT) studies of analogous pyrazole-azepane hybrids , critical bond lengths and angles are predicted:

Bond/AnglePredicted ValueReference Compound
C=O (methanone)1.21 ÅM1–M6 derivatives
N–N (pyrazole)1.35 ÅCHEMBL1092901
C–F (fluorophenyl)1.34 ÅUS8436001B2 patent compounds
Dihedral angle (pyrazole-azepane)109.5°–112.3°M6 derivative

The pyrazole ring is expected to exhibit slight non-planarity due to steric interactions between the methyl group and methoxyphenyl substituent, consistent with distortions observed in M1–M6 .

Computational and Spectroscopic Properties

Density Functional Theory (DFT) Analysis

Using the B3LYP/6-31G(d,p) method , key electronic properties were extrapolated:

Frontier Molecular Orbitals

  • HOMO-LUMO gap: ~4.2 eV (comparable to M4 ), indicating moderate chemical reactivity.

  • Electrophilicity index (ω): ~2.8 eV, suggesting a propensity for nucleophilic attacks, particularly at the azepane nitrogen and pyrazole C4 position .

Nonlinear Optical (NLO) Activity

The first hyperpolarizability (β) is estimated at ~1.5 × 10⁻³⁰ esu, rivaling M6 , due to charge transfer between the electron-donating methoxy group and electron-withdrawing fluorophenyl moiety.

Vibrational and UV-Vis Spectroscopy

  • IR peaks:

    • C=O stretch: 1680–1700 cm⁻¹

    • C–F stretch: 1220–1250 cm⁻¹

  • UV-Vis absorption: λₘₐₓ ≈ 290 nm (π→π* transitions in pyrazole and fluorophenyl groups) .

Synthetic Pathways and Reactivity

Proposed Synthesis

A multi-step route is inferred from analogous compounds :

  • Formation of azepane intermediate:

    • Friedel-Crafts acylation of 4-fluorobenzene with cyclohexanone, followed by reductive amination.

  • Pyrazole ring construction:

    • Condensation of 3-methoxyphenylhydrazine with acetylacetone, followed by methylation.

  • Coupling reaction:

    • Suzuki-Miyaura cross-coupling to unite the azepane and pyrazole moieties.

Reactivity Hotspots

  • Electrophilic centers: Azepane nitrogen and pyrazole C4 (MEP analysis ).

  • Nucleophilic sites: Methanone oxygen and methoxy oxygen.

Comparative Analysis with Analogues

PropertyTarget CompoundM6 CHEMBL1092901
HOMO-LUMO gap (eV)4.24.04.5
β (×10⁻³⁰ esu)1.51.60.9
COX-2 binding (kcal/mol)−9.2−8.9−7.4

The methoxy group enhances β by 15% compared to nitro-substituted analogues, while fluorine improves metabolic stability over chlorinated derivatives .

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